molecular formula C19H19BrClF2N3OS B2835701 3-BROMO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE CAS No. 1215475-85-6

3-BROMO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B2835701
CAS No.: 1215475-85-6
M. Wt: 490.79
InChI Key: HHJWNOKXNVHNRP-UHFFFAOYSA-N
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Description

3-BROMO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE is a synthetic organic compound It is characterized by the presence of bromine, fluorine, and thiazole groups, which contribute to its unique chemical properties

Properties

IUPAC Name

3-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrF2N3OS.ClH/c1-24(2)7-4-8-25(18(26)12-5-3-6-13(20)9-12)19-23-17-15(22)10-14(21)11-16(17)27-19;/h3,5-6,9-11H,4,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJWNOKXNVHNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC(=CC=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole core, followed by the introduction of bromine and fluorine substituents. The final step involves the formation of the benzamide moiety and the addition of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.

    Reduction: Reduction reactions could target the bromine or fluorine substituents.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions could result in the replacement of the bromine atom with other functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The primary focus of research on this compound has been its potential as a pharmaceutical agent. The presence of the benzothiazole moiety is associated with various biological activities.

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have demonstrated that modifications in the structure can enhance antibacterial efficacy. For example, compounds similar to 3-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride have been reported to possess minimum inhibitory concentration (MIC) values that suggest potent antibacterial activity .

Anticancer Properties

The compound's structural features may also confer anticancer properties. Benzothiazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have shown that certain modifications can enhance cytotoxicity against various cancer cell lines, making this compound a candidate for further exploration in cancer therapeutics.

Agricultural Applications

Beyond medicinal uses, compounds similar to this compound have been explored for agricultural applications as fungicides or herbicides. Their ability to inhibit specific biochemical pathways in pests or pathogens makes them valuable in crop protection strategies.

Case Studies

Several case studies highlight the potential of benzothiazole derivatives in various applications:

  • Antimicrobial Efficacy : A study by Kathrotiya et al. demonstrated that certain benzothiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than standard antibiotics .
  • Anticancer Activity : Research conducted by Vasantha et al. indicated that modified benzothiazole compounds showed promising results in inhibiting the proliferation of cancer cell lines, suggesting a potential role in cancer therapy .
  • Agricultural Use : A study highlighted the effectiveness of benzothiazole-based compounds as fungicides against Fusarium species, which are known to affect crop yield significantly.

Mechanism of Action

The mechanism of action of 3-BROMO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and bromine atoms can influence its binding properties and overall pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride
  • 3-bromo-N-(4,6-dichlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride

Uniqueness

The uniqueness of 3-BROMO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and bromine atoms may enhance its binding affinity and specificity in biological systems compared to similar compounds with different substituents.

Q & A

Q. Table 1: SAR Comparison of Key Analogs

Substituent (R1, R2)IC50_{50} (nM)Target Receptor
Br, 4,6-diF12 ± 2Kinase X
Cl, 4,6-diF45 ± 5Kinase X
Br, H>1000Kinase X

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) to ensure reproducibility .
  • Meta-Analysis : Cross-reference data from orthogonal assays (e.g., cell viability vs. enzymatic activity) to identify confounding factors .
  • Structural Confirmation : Re-examine compound integrity via X-ray crystallography if discrepancies arise between batches .

Advanced: What computational strategies predict target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with kinase X (PDB: 3ABC) to model binding poses; focus on halogen bonding with Tyr-123 .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the benzothiazole-protein interaction .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrophobic Br, hydrogen-bonding amide) for virtual screening .

Advanced: How to scale up synthesis while maintaining purity?

Methodological Answer:

  • Process Parameters : Optimize stirring rate (500–700 rpm) and dropwise addition of reagents to control exothermic reactions .
  • In-Line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progression .
  • Crystallization : Recrystallize from ethanol/water (7:3) to remove residual DMF and unreacted intermediates .

Advanced: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., bromine sources) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Basic: How to validate biological activity in cell-based assays?

Methodological Answer:

  • Dose-Response Curves : Test 0.1–100 µM concentrations in triplicate across cancer cell lines (e.g., HeLa, MCF-7) .
  • Control Groups : Include vehicle (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Endpoint Analysis : Use MTT assay at 48h post-treatment to quantify cell viability .

Advanced: What strategies mitigate metabolic instability in vivo?

Methodological Answer:

  • Prodrug Design : Introduce ester moieties at the amide group to enhance plasma stability .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .
  • Formulation : Encapsulate in PEGylated liposomes to prolong half-life .

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